molecular formula C15H25N5O6S2 B14227102 Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine CAS No. 742068-26-4

Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine

Cat. No.: B14227102
CAS No.: 742068-26-4
M. Wt: 435.5 g/mol
InChI Key: XZTYXRYHSPXFAJ-GUBZILKMSA-N
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Description

Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine is a peptide compound composed of five amino acids: glycine, cysteine, cysteine, proline, and glycine. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes two cysteine residues, allows it to participate in various biochemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino group.

    Coupling: of the next amino acid using a coupling reagent such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT or TCEP.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.

    Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used for coupling reactions.

Major Products

    Disulfide-linked peptides: Formed through oxidation of thiol groups.

    Reduced peptides: Formed through reduction of disulfide bonds.

    Peptide derivatives: Formed through substitution reactions.

Scientific Research Applications

Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and neuroprotective properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine involves its interaction with various molecular targets and pathways. The cysteine residues can form disulfide bonds, which are crucial for protein folding and stability. Additionally, the peptide may interact with cellular receptors and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclo-L-prolylglycine: A dipeptide with neuroprotective properties.

    N-phenylacetyl-glycyl-L-proline ethyl ester: A compound that converts into cyclo-L-prolylglycine and exhibits similar biological activities.

Uniqueness

Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine is unique due to its specific sequence and the presence of two cysteine residues, which allow it to form disulfide bonds and participate in redox reactions. This distinguishes it from other peptides that may lack these functional groups and, consequently, the same range of biochemical activities.

Properties

CAS No.

742068-26-4

Molecular Formula

C15H25N5O6S2

Molecular Weight

435.5 g/mol

IUPAC Name

2-[[(2S)-1-[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C15H25N5O6S2/c16-4-11(21)18-8(6-27)13(24)19-9(7-28)15(26)20-3-1-2-10(20)14(25)17-5-12(22)23/h8-10,27-28H,1-7,16H2,(H,17,25)(H,18,21)(H,19,24)(H,22,23)/t8-,9-,10-/m0/s1

InChI Key

XZTYXRYHSPXFAJ-GUBZILKMSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CS)NC(=O)C(CS)NC(=O)CN)C(=O)NCC(=O)O

Origin of Product

United States

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